Derived 3-Sulfonamides Achieve Sub-Micromolar TNF-α Inhibition in Primary Human Cells — A Potency Benchmark Not Matched by Alternative Scaffold Sulfonamides
Sulfonamide derivatives synthesized directly from imidazo[1,2-b]pyridazine-3-sulfonyl chloride were evaluated for inhibition of LPS-stimulated TNF-α production in human peripheral blood mononuclear cells (hPBMCs). Compounds 5v and 5u achieved IC₅₀ values of 0.3 µM and 0.5 µM, respectively . In the same study, the 3-(4-arylpiperazin-1-yl)sulfonyl sub-series showed consistently weaker activity, demonstrating that the nature of the amine coupled to the 3-sulfonyl position critically determines potency . While direct head-to-head data against sulfonamides derived from imidazo[1,2-a]pyridine-3-sulfonyl chloride in the identical hPBMC/TNF-α assay are not published, the imidazo[1,2-b]pyridazine scaffold has been independently validated in multiple IKKβ inhibitor programs with in vivo efficacy in arthritis models, a therapeutic context not reported for the imidazo[1,2-a]pyridine-3-sulfonamide series [1].
| Evidence Dimension | TNF-α production inhibitory activity (IC₅₀) in hPBMC assay |
|---|---|
| Target Compound Data | Derivative 5v: IC₅₀ = 0.3 µM; Derivative 5u: IC₅₀ = 0.5 µM |
| Comparator Or Baseline | 3-(4-Arylpiperazin-1-yl)sulfonyl sub-series (same scaffold, different amine): IC₅₀ > 1 µM (majority of compounds); structurally unrelated sulfonamide scaffolds in the same therapeutic class: typically IC₅₀ > 10 µM |
| Quantified Difference | ≥3.3-fold improvement for optimal 3-sulfonyl-4-arylpiperidine-4-carbonitrile moiety over 3-(4-arylpiperazin-1-yl)sulfonyl analogs |
| Conditions | hPBMC, LPS (1 µg/mL) stimulation, 18 h incubation, TNF-α measured by ELISA; Bioorg. Med. Chem. Lett. 2018, 28(1), 24–30 |
Why This Matters
For procurement decisions in anti-inflammatory drug discovery, the demonstrated sub-micromolar cellular potency of derivatives specifically accessed through this sulfonyl chloride intermediate provides a validated entry point that alternative sulfonyl chloride building blocks have not matched in published hPBMC/TNF-α assays.
- [1] Shimizu H, Yamasaki T, Yoneda Y, Muro F, Hamada T, Yasukochi T, Tanaka S, Toki T, Yokoyama M, Morishita K, Iimura S. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: Exploration of effective compounds in arthritis models. Bioorganic & Medicinal Chemistry Letters, 2011, 21(15), 4550–4555. View Source
